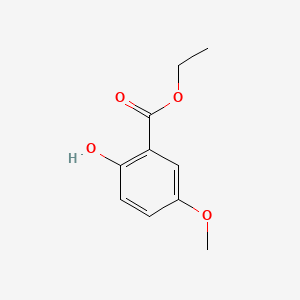

Ethyl 2-hydroxy-5-methoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. fiveable.mewikipedia.org They are characterized by the presence of a benzoate group attached to an alkyl or aryl group via an ester linkage. chemicalbook.com The synthesis of benzoate esters, such as ethyl benzoate, is often achieved through Fischer esterification, where benzoic acid reacts with an alcohol in the presence of a strong acid catalyst. chemicalbook.com

These esters are widely found in nature and are used in various applications, including as flavoring agents, in perfumery, and as intermediates in the synthesis of other organic compounds. chemicalbook.comwikipedia.org The reactivity of benzoate esters can be influenced by the substituents on the benzene (B151609) ring and the nature of the alcohol moiety. wikipedia.org Reactions can occur at the aromatic ring (electrophilic substitution) or at the ester group (nucleophilic acyl substitution). wikipedia.orglibretexts.org For instance, the hydrolysis of a benzoate ester yields the corresponding carboxylic acid and alcohol. libretexts.org

Significance of Hydroxy- and Methoxy-Substituents in Aromatic Esters

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring of an ester, as in Ethyl 2-hydroxy-5-methoxybenzoate, significantly influences its electronic properties and reactivity. Both the hydroxyl and methoxy groups are considered activating groups, meaning they donate electron density to the aromatic ring. chegg.com This electron-donating effect occurs through resonance and has a directing effect on electrophilic aromatic substitution reactions, favoring substitution at the ortho and para positions relative to the activating group. chegg.com

Overview of Research Trajectories for Similar Chemical Entities

Research on substituted benzoate esters is a broad and active area. Studies often focus on the synthesis of novel derivatives and the evaluation of their potential applications. For instance, research has been conducted on the synthesis of various substituted benzoic acid esters using methods like microwave-assisted Fischer esterification to improve reaction efficiency. researchgate.net

The investigation of structure-activity relationships is a common research trajectory. For example, studies on L-aspartyl-L-phenylalanine methyl ester analogues with hydroxy and methoxy substitutions on the aromatic ring have been conducted to understand their taste properties. nih.gov Furthermore, the hydrolytic stability of benzoate esters with different substituents is another area of investigation, with studies exploring both chemical and biological hydrolysis. nih.gov

Research into similar compounds like mthis compound explores its use as a precursor in the synthesis of other organic compounds and its fluorescent properties. biosynth.com Additionally, related compounds such as 2-hydroxy-5-methoxybenzaldehyde (B1199172) are studied for their reactivity in various chemical transformations. wikipedia.org The exploration of these and other related structures provides valuable insights into the potential of this compound in various research and development applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVMOCQOGCDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177317 | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22775-40-2 | |

| Record name | Ethyl 2-hydroxy-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22775-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ4D5D784Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Hydroxy 5 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In the ¹H NMR spectrum of ethyl 2-hydroxy-5-methoxybenzoate, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the ethyl group protons are observed.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. These protons appear in the range of δ 6.66–8.26 ppm. The specific splitting patterns and coupling constants of these signals can be used to determine their relative positions on the ring. The methoxy group (–OCH₃) protons typically appear as a sharp singlet at approximately 3.86 ppm. mdpi.com The ethyl group (–CH₂CH₃) gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons. The methylene protons, being adjacent to an electron-withdrawing oxygen atom, are deshielded and resonate at a lower field (around δ 4.35 ppm) compared to the methyl protons, which appear at a higher field (around δ 1.36 ppm). mdpi.com The integration of these signals confirms the number of protons in each group.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.66–8.26 | Multiplet |

| Methoxy-H (–OCH₃) | ~3.86 | Singlet |

| Ethyl-H (–CH₂) | ~4.35 | Quartet |

| Ethyl-H (–CH₃) | ~1.36 | Triplet |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field, typically in the range of δ 165–170 ppm. The aromatic carbons resonate in the region of δ 110–160 ppm. The carbon attached to the hydroxyl group (C-2) and the carbon attached to the methoxy group (C-5) have distinct chemical shifts due to the different electronic effects of these substituents. The methoxy carbon itself appears around δ 55-56 ppm. The carbons of the ethyl group are found at higher fields, with the methylene carbon (–CH₂) appearing around δ 60 ppm and the methyl carbon (–CH₃) at approximately δ 14 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165–170 |

| Aromatic C-OR | 140–160 |

| Aromatic C-C | 110–140 |

| Methoxy (–OCH₃) | 55–56 |

| Ethyl (–CH₂) | ~60 |

| Ethyl (–CH₃) | ~14 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and for confirming the positions of substituents on the aromatic ring. For instance, a correlation between the methoxy protons and the C-5 carbon would confirm the position of the methoxy group. phcogj.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, regardless of their bonding connectivity. This can be used to determine the spatial arrangement of the substituents on the aromatic ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy and Characteristic Band Analysis

The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to specific functional groups. A broad absorption band in the region of 3100–3500 cm⁻¹ is indicative of the O–H stretching vibration of the hydroxyl group. mdpi.com A strong, sharp peak around 1700–1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. mdpi.com The presence of C–O stretching vibrations, typically in the range of 1000–1300 cm⁻¹, further confirms the presence of the ester and methoxy groups. Aromatic C–H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Hydroxyl (–OH) | O–H stretch | 3100–3500 (broad) |

| Carbonyl (C=O) | C=O stretch | 1700–1730 (strong) |

| Ester/Ether (C–O) | C–O stretch | 1000–1300 |

| Aromatic C–H | C–H stretch | >3000 |

| Aromatic C=C | C=C stretch | 1450–1600 |

| Note: Frequencies are approximate and can be influenced by the molecular environment. |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The C=C stretching vibrations of the benzene ring typically give rise to intense Raman bands. The symmetric stretching of the C-O-C linkage in the methoxy group may also be more prominent in the Raman spectrum compared to the IR spectrum. This technique can be particularly useful for studying the conformational properties of the molecule in different states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is a function of the molecule's chromophores and the electronic environment.

The UV-Vis absorption profile of this compound is determined by its principal chromophore: the substituted benzene ring. This system contains π electrons that can be excited to higher energy levels (π→π* transitions). The benzene ring is substituted with three key groups that modify its absorption characteristics: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an ethyl carboxylate (-COOC₂H₅) group.

The hydroxyl and methoxy groups act as powerful auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. Both possess non-bonding electrons (n electrons) that can interact with the π system of the ring, effectively extending the conjugated system and lowering the energy gap for π→π* transitions. This typically results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Furthermore, the carbonyl function (C=O) within the ethyl carboxylate group also contains non-bonding electrons and can give rise to weak, symmetry-forbidden n→π* transitions, which typically appear at longer wavelengths than the primary π→π* transitions. While specific experimental absorption maxima for this compound are not widely reported, data for the parent compound, Ethyl 2-hydroxybenzoate (Ethyl salicylate), show absorption maxima at approximately 238 nm and 308 nm in ethanol (B145695). nist.gov The addition of a methoxy group at the para position relative to the hydroxyl group in this compound is expected to cause a further bathochromic shift of these bands due to its electron-donating resonance effect.

The polarity of the solvent can significantly influence the position and intensity of absorption bands in a UV-Vis spectrum. slideshare.net These solvent effects arise from differential solvation of the ground and excited states of the molecule.

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will solvate and stabilize the excited state more effectively than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift (a shift to longer wavelengths). youtube.com

n→π Transitions:* In contrast, the ground state of molecules capable of n→π* transitions is better stabilized by polar, protic solvents (like ethanol or water) through hydrogen bonding with the non-bonding electrons on the oxygen atoms. In the excited state, these electrons are delocalized, making hydrogen bonding less effective. This leads to a greater stabilization of the ground state relative to the excited state, increasing the energy gap for the transition and causing a hypsochromic (blue) shift (a shift to shorter wavelengths). nih.gov

For this compound, increasing the solvent polarity is expected to cause a bathochromic shift in its intense π→π* absorption bands and a hypsochromic shift in its weak n→π* absorption band.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₂O₄), the calculated monoisotopic mass is 196.07356 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass of 196. nih.gov The table below shows the predicted m/z values for various adducts of the compound that could be observed in an HRMS experiment. uni.lu

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 197.08084 |

| Sodiated Molecule | [M+Na]⁺ | 219.06278 |

| Potassiated Molecule | [M+K]⁺ | 235.03672 |

| Ammoniated Molecule | [M+NH₄]⁺ | 214.10738 |

| Deprotonated Molecule | [M-H]⁻ | 195.06628 |

| Protonated, Dehydrated | [M+H-H₂O]⁺ | 179.07082 |

In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) at m/z = 196. Key fragmentation pathways for this class of compound include:

Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.

C₁₀H₁₂O₄⁺· (m/z 196) → [M - 45]⁺ → C₈H₇O₃⁺ (m/z 151)

Loss of Ethene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethene molecule (C₂H₄) from the ethyl ester, followed by the formation of the radical cation of the corresponding carboxylic acid.

C₁₀H₁₂O₄⁺· (m/z 196) → [M - 28]⁺ → C₈H₈O₄⁺· (m/z 168)

Loss of Carbon Monoxide: The acylium ion (m/z 151) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for aromatic carbonyl compounds.

C₈H₇O₃⁺ (m/z 151) → [M - 45 - 28]⁺ → C₇H₇O₂⁺ (m/z 123)

Loss of a Methyl Radical: The molecular ion or fragment ions containing the methoxy group can lose a methyl radical (•CH₃).

C₁₀H₁₂O₄⁺· (m/z 196) → [M - 15]⁺ → C₉H₉O₄⁺ (m/z 181)

Analysis of the relative abundances of these and other fragment ions allows for the confirmation of the different structural moieties within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. This method also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack in the crystal lattice.

Despite its power, a search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, a detailed experimental analysis of its solid-state conformation, crystal packing, and specific intermolecular interactions cannot be provided at this time.

Single Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

The determination of the crystal structure of this compound would begin with the growth of a suitable single crystal. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions, crystal system, and space group.

The refinement process involves fitting a theoretical model of the crystal structure to the experimental diffraction data. This iterative process adjusts atomic coordinates, thermal parameters, and other structural variables to minimize the difference between the calculated and observed structure factors. Key parameters from such an analysis would typically be presented in a data table, as shown below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₂O₄ |

| Formula weight | 196.20 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X × Y.Y × Z.Z mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = R.RRR] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | MMMM / 0 / PPP |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = R.RRR, wR₂ = R.RRR |

| R indices (all data) | R₁ = R.RRR, wR₂ = R.RRR |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Note: The values in this table are placeholders and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. These interactions dictate the physical properties of the solid, such as melting point and solubility. A detailed analysis of the crystal structure of this compound would reveal the specific intermolecular interactions present.

Given the functional groups in this compound (a hydroxyl group, a methoxy group, and an ester), it is anticipated that hydrogen bonding would play a significant role in its crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups can act as hydrogen bond acceptors.

Computational and Theoretical Investigations of Ethyl 2 Hydroxy 5 Methoxybenzoate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

No specific research data found for Ethyl 2-hydroxy-5-methoxybenzoate.

Hartree-Fock and Post-Hartree-Fock Methods for Energy Minimization

No specific research data found for this compound.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

No specific research data found for this compound.

Charge Transfer Characterization within the Molecule

No specific research data found for this compound.

Molecular Electrostatic Potential (MEP) Mapping

No specific research data found for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding, intramolecular interactions, and hybridization. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

For molecules like this compound, NBO analysis reveals key interactions that govern its structure and reactivity. A central feature is the intramolecular hydrogen bond that typically forms between the hydrogen of the hydroxyl group (-OH) and the oxygen of the adjacent ester carbonyl group (C=O). This interaction contributes significantly to the planarity and stability of the molecule.

While specific NBO data for this compound is not detailed in the available literature, extensive analysis has been performed on the closely related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), which shares the core phenolic and ester functionalities. In studies of EMAB, NBO analysis is an effective tool for understanding intramolecular charge transfer (ICT). It helps to quantify the natural charges on atoms, revealing the donor-acceptor characteristics within the molecule. For instance, the methoxy (B1213986) group (-OCH3) acts as an electron donor, while the ethyl benzoate (B1203000) portion can function as an electron acceptor.

The analysis of donor-acceptor interactions within the NBO framework involves calculating the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions. In related structures, significant delocalization is observed from the lone pairs of oxygen atoms to the antibonding orbitals of the aromatic ring and carbonyl group, which is indicative of resonance and charge transfer. This ICT is a critical factor influencing the molecule's electronic properties.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in advanced technologies like optoelectronics, optical computing, and data storage. Organic molecules with donor-π-acceptor (D-π-A) structures are promising candidates for NLO materials, as the intramolecular charge transfer (ICT) between the electron donor and acceptor groups leads to significant NLO responses.

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for predicting the NLO properties of molecules. The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response.

While direct experimental NLO data for this compound is scarce, computational studies on the closely related molecule, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), provide valuable insights. The structure of EMAB features an -OCH3 group as an electron donor and a -COOC2H5 group as an electron acceptor, connected by a π-conjugated system. sigmaaldrich.com This arrangement suggests potential for significant NLO activity. sigmaaldrich.com

Computational studies on EMAB and its derivatives, using DFT methods like B3LYP, have shown that these molecules are promising candidates for NLO materials. researchgate.net Their predicted static first hyperpolarizabilities are significantly larger than that of para-nitroaniline, a well-known NLO reference molecule. researchgate.net For example, the static first hyperpolarizability of EMAB and its derivatives can range from approximately 31.7 to 86.5 x 10⁻³⁰ esu. researchgate.net These studies demonstrate that modifying the donor group can further enhance the NLO response, highlighting the tunability of these organic chromophores. researchgate.nethmdb.ca The significant predicted NLO properties are a direct consequence of the effective ICT within these molecules. researchgate.net

Table 1: Predicted NLO Properties of a Related Compound (EMAB)

| Property | Value Range | Unit |

|---|---|---|

| Static First Hyperpolarizability (β) | 31.7 – 86.5 x 10⁻³⁰ | esu |

| Static Second Hyperpolarizability (γ) | 84.4 – 273 x 10⁻³⁶ | esu |

Data is for the related compound ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives, as specific data for this compound is not available in the cited literature. researchgate.net

Computational Thermochemistry and Enthalpy Calculations

Computational thermochemistry uses theoretical methods to calculate the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net

By analyzing the vibrational modes of a molecule, its partition function can be determined, which in turn allows for the calculation of its thermodynamic properties at different temperatures. This approach enables the prediction of reaction enthalpies, equilibrium constants, and other crucial thermochemical data without the need for direct experimental measurement.

For salicylate (B1505791) derivatives like this compound, DFT calculations can provide reliable predictions of their thermodynamic properties. researchgate.net While specific enthalpy of formation values for this compound are not readily found in the searched literature, the methodology is well-established. For instance, studies on methyl salicylate have successfully used DFT (specifically the B3LYP functional) to calculate thermodynamic properties based on vibrational analysis, showing good agreement with experimental data where available. researchgate.net Such calculations are crucial for understanding the stability and reactivity of the compound under various thermal conditions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is particularly important for flexible molecules that have rotatable single bonds. The potential energy surface (PES) is a theoretical map that represents the energy of a molecule as a function of its geometry. By scanning the PES, one can identify the most stable conformers, which correspond to the global and local minima on the surface.

For this compound, key flexible bonds include those in the ethyl ester group and the bond connecting the methoxy group to the aromatic ring. The rotation around these bonds gives rise to different conformers. Computational methods, such as relaxed PES scans using DFT, are employed to explore these conformational possibilities.

This exact procedure has been applied to the related molecule ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB). sigmaaldrich.com In that study, researchers performed relaxed PES scans by systematically rotating key dihedral angles in 20° steps to map out the energy landscape. sigmaaldrich.comhmdb.ca This process allowed for the identification of the structure corresponding to the global minimum on the PES, which represents the most stable conformer of the molecule. sigmaaldrich.com This lowest-energy structure is then used for subsequent calculations of other properties, such as vibrational frequencies and NLO response, ensuring that the theoretical predictions are based on the most realistic molecular geometry. The planarity of the molecule, often enforced by intramolecular hydrogen bonds, is a significant factor in these analyses. researchgate.net

Chemical Reactivity and Mechanistic Transformations of Ethyl 2 Hydroxy 5 Methoxybenzoate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of Ethyl 2-hydroxy-5-methoxybenzoate to 2-hydroxy-5-methoxybenzoic acid and ethanol (B145695) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Under acidic conditions, the reaction follows a pathway similar to the reverse of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The reaction is an equilibrium process, and to drive it towards the products, it may require elevated temperatures and the removal of the alcohol as it forms. masterorganicchemistry.com

Base-catalyzed hydrolysis, or saponification, is a more common and generally irreversible method for cleaving the ester bond. masterorganicchemistry.com The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. The final step involves the protonation of the carboxylate during workup to afford the free carboxylic acid. This process is considered irreversible because the final carboxylate is deprotonated by the base, making it a poor electrophile and preventing the reverse reaction. sciforum.net

Table 1: General Conditions for Ester Hydrolysis

| Condition | Catalyst/Reagent | General Mechanism | Product(s) |

| Acidic | Strong acid (e.g., H₂SO₄, HCl) in water | Protonation of carbonyl, nucleophilic attack by water, tetrahedral intermediate, elimination of alcohol. masterorganicchemistry.com | 2-hydroxy-5-methoxybenzoic acid, Ethanol |

| Basic | Strong base (e.g., NaOH, KOH) in water/alcohol mixture | Nucleophilic attack by hydroxide, tetrahedral intermediate, elimination of ethoxide, formation of carboxylate salt. sciforum.net | Sodium or potassium 2-hydroxy-5-methoxybenzoate, Ethanol |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both are strong activating groups and are ortho, para-directors. libretexts.org The interplay of their directing effects determines the position of incoming electrophiles.

The hydroxyl group directs incoming electrophiles to the positions ortho and para to it (C4 and C6). Similarly, the methoxy group directs to its ortho and para positions (C4 and C6). Therefore, the C4 and C6 positions are strongly activated. However, the C6 position is sterically hindered by the adjacent large ethyl carboxylate group. Consequently, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the C3 position being favored due to some steric hindrance at C5 from the methoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlumenlearning.com For salicylic (B10762653) acid, nitration with nitric acid in acetic acid has been shown to yield a mixture of 3-nitro- and 5-nitrosalicylic acids. nih.gov Given the directing effects in this compound, nitration would be expected to introduce a nitro group onto the ring, likely at the C3 position.

Halogenation: Aromatic halogenation with bromine or chlorine typically requires a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to generate a more potent electrophile. nih.gov The hydroxyl and methoxy groups in this compound are strong enough activators that the reaction may proceed without a catalyst, though one is often used to increase the reaction rate. The position of halogenation would be directed by the existing substituents, likely favoring the less sterically hindered positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation involve the reaction of an alkyl halide or an acyl halide/anhydride in the presence of a strong Lewis acid catalyst like AlCl₃. researchgate.net However, the presence of the phenolic hydroxyl group can complicate these reactions as it can coordinate with the Lewis acid catalyst. acs.org This often necessitates the use of excess catalyst or protection of the hydroxyl group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-hydroxy-3-nitro-5-methoxybenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-2-hydroxy-5-methoxybenzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 3-acetyl-2-hydroxy-5-methoxybenzoate (with protected hydroxyl) |

Ester Functional Group Transformations

The ester functional group of this compound can undergo several important transformations, including transesterification and amidation.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound and ethanol. This process is an equilibrium, and using a large excess of the reactant alcohol can drive the reaction to completion. researchgate.net Studies on the transesterification of methyl salicylate (B1505791) with various alcohols have demonstrated the feasibility of this reaction on similar substrates. acs.org

Amidation: Amides can be synthesized from esters by heating them with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires higher temperatures. Catalysts such as Nb₂O₅ have been shown to be effective for the direct amidation of carboxylic acids with less reactive amines like aniline. The direct amidation of this compound with an amine would yield the corresponding N-substituted 2-hydroxy-5-methoxybenzamide (B1618584) and ethanol.

Table 3: Common Ester Functional Group Transformations

| Reaction | Reagents | Catalyst | Product |

| Transesterification | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Amidation | Benzylamine | Heat, potentially a catalyst like Nb₂O₅ | N-Benzyl-2-hydroxy-5-methoxybenzamide |

Oxidative and Reductive Pathways

The reactivity of this compound towards oxidation and reduction is influenced by its various functional groups.

Oxidation: Phenols are generally more susceptible to oxidation than simple alcohols. libretexts.org The phenolic hydroxyl group in this compound can be oxidized by strong oxidizing agents. For example, the oxidation of phenols with reagents like chromic acid can lead to the formation of quinones. In the case of this compound, oxidation could potentially lead to a quinone-type structure, although the specific products would depend on the reaction conditions and the oxidant used. The oxidation of salicylic acid by human cytochromes P450 has been shown to produce hydroxylated derivatives, indicating that the aromatic ring itself can also be a site of oxidation. google.com

Reduction: The ester group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would convert the ethyl ester to 2-hydroxy-5-methoxybenzyl alcohol. nih.govyoutube.com This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. youtube.com

Catalytic hydrogenation can also be employed for the reduction of esters, often requiring high pressure and temperature, or the use of specific homogeneous catalysts. researchgate.net This method can be advantageous as it avoids the formation of large amounts of inorganic byproducts. Furthermore, under forcing conditions (high heat and hydrogen pressure) with catalysts like platinum, palladium, or nickel, the aromatic ring itself can be reduced to a cyclohexane (B81311) ring. libretexts.org

Table 4: Potential Oxidative and Reductive Transformations

| Transformation | Reagent | Expected Major Product |

| Oxidation of Phenol | Chromic Acid (Na₂Cr₂O₇) | Quinone-type derivative |

| Reduction of Ester | Lithium Aluminum Hydride (LiAlH₄) | (2-hydroxy-5-methoxyphenyl)methanol |

| Catalytic Hydrogenation (Ester) | H₂, Ru-based catalyst | (2-hydroxy-5-methoxyphenyl)methanol |

| Catalytic Hydrogenation (Aromatic Ring) | H₂, Pt/C (high pressure, temp.) | Ethyl 2-hydroxy-5-methoxycyclohexanecarboxylate |

Investigation of Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Solution and Solid State

Hydrogen bonds are the most significant directional intermolecular interactions in Ethyl 2-hydroxy-5-methoxybenzoate, owing to the presence of a hydroxyl group (a hydrogen bond donor) and carbonyl and methoxy (B1213986) groups (hydrogen bond acceptors). The interplay of these functional groups can lead to the formation of various hydrogen bonding motifs.

In the solid state, it is highly probable that this compound molecules engage in extensive hydrogen bonding. Based on the study of related salicylate (B1505791) structures, a common motif involves an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group, forming a stable six-membered ring. This is a characteristic feature of many 2-hydroxybenzoic acid derivatives. researchgate.net Intermolecularly, the remaining hydrogen bond acceptor capabilities of the carbonyl and methoxy oxygens can lead to the formation of chains or more complex three-dimensional networks. For instance, in the crystal structure of related compounds, molecules are often linked into chains by N—H⋯O or O—H⋯O hydrogen bonds. researchgate.net

In solution, the nature of the solvent plays a critical role in the hydrogen bonding landscape. In non-polar solvents, the intramolecular hydrogen bond is expected to be the dominant conformation. However, in polar, protic solvents, there will be competition between intramolecular and intermolecular hydrogen bonds with the solvent molecules. Solvents with strong hydrogen bond donating or accepting capabilities can disrupt the intramolecular bond and form new hydrogen bonds with the solute. frontiersin.org For example, a study on the retention behavior of alkyl benzoates in reversed-phase liquid chromatography highlighted the importance of hydrogen bonding between the solutes and the aqueous-organic mobile phase. frontiersin.org

Table 1: Potential Hydrogen Bond Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Intramolecular | Phenolic -OH | Carbonyl C=O |

| Intermolecular | Phenolic -OH | Carbonyl C=O (of another molecule) |

| Intermolecular | Phenolic -OH | Methoxy -OCH3 (of another molecule) |

| Solute-Solvent | Phenolic -OH | Solvent (e.g., DMSO, Methanol) |

| Solute-Solvent | Solvent (e.g., Water, Methanol) | Carbonyl C=O, Methoxy -OCH3 |

π-π Stacking Interactions

The aromatic ring of this compound is capable of engaging in π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in the packing of aromatic molecules in crystals and can influence their electronic properties.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound in solution are significantly influenced by the surrounding solvent. The flexibility of the ethyl ester and methoxy groups allows the molecule to adopt different conformations, and the preferred conformation can change depending on the polarity and hydrogen-bonding capability of the solvent.

In non-polar solvents, as mentioned earlier, the intramolecular hydrogen bond is likely to be stable, leading to a more planar and rigid conformation. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can act as a hydrogen bond acceptor, potentially disrupting the intramolecular hydrogen bond and allowing for greater conformational freedom of the ester group. nih.gov In polar protic solvents such as water or ethanol (B145695), both the hydroxyl and carbonyl groups can interact with the solvent, leading to a dynamic equilibrium of different solvated species. frontiersin.org A study on the aerobic autoxidation of 2-ethylhexanal (B89479) demonstrated that the polarity of the solvent plays a critical role in the reaction by influencing the intermolecular forces. frontiersin.org Similarly, the conformation of this compound, and consequently its reactivity and spectroscopic properties, will be dependent on the solvent environment. For example, the synthesis of ethyl salicylate, a closely related compound, is influenced by the solvent and reaction conditions. youtube.com

Table 2: Expected Predominant Conformation in Different Solvents

| Solvent Type | Example | Expected Predominant Conformation |

| Non-polar | Hexane, Toluene | Planar, with intramolecular H-bond |

| Polar Aprotic | DMSO, Acetone | Potential for disrupted intramolecular H-bond, increased flexibility |

| Polar Protic | Water, Ethanol | Dynamic equilibrium, significant solvent-solute H-bonding |

Co-crystallization and Crystal Engineering Strategies

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by incorporating a second molecule (a coformer) into the crystal lattice. This compound, with its hydrogen bond donor and acceptor sites, is a promising candidate for forming co-crystals.

The primary strategy for forming co-crystals with this molecule would be to exploit the hydrogen bonding capabilities of the phenolic hydroxyl group and the carbonyl group. Suitable coformers would be molecules that have complementary hydrogen bond functionalities. For example, compounds with basic nitrogen atoms, such as pyridines or amides, could form strong O-H···N hydrogen bonds with the phenolic hydroxyl group. Carboxylic acids could form O-H···O hydrogen bonds with the carbonyl oxygen of the ester. The formation of pharmaceutical co-crystals often relies on these robust and predictable hydrogen bonding interactions. nih.gov

While no specific co-crystals of this compound have been reported in the searched literature, studies on related molecules demonstrate the feasibility of this approach. For example, the co-crystallization of other active pharmaceutical ingredients has been successfully achieved to improve properties like solubility and stability. nih.govmdpi.com The success of co-crystallization is dependent on the formation of a stable hydrogen-bonded network between the target molecule and the coformer that is energetically more favorable than the crystallization of the individual components.

Advanced Analytical Methodologies Applied to Ethyl 2 Hydroxy 5 Methoxybenzoate Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For Ethyl 2-hydroxy-5-methoxybenzoate, several chromatographic techniques are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS serves to confirm the identity and assess the purity of the compound. The sample is vaporized and separated on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint.

Published data from spectral databases confirms the use of GC-MS for the characterization of this compound. nih.gov The table below includes details from a documented analysis and predicted mass spectrometry data. nih.govuni.lu

Table 1: GC-MS and Predicted Mass Spectrometry Data for this compound

| Parameter | Details | Source |

|---|---|---|

| Instrument Name | Shimadzu GCMS-QP 2010 Ultra | nih.gov |

| Source of Spectrum | K1-2022-6-6a (DOI: 10.1002/ejoc.202200011) | nih.gov |

| Molecular Formula | C10H12O4 | molport.com |

| Molecular Weight | 196.20 g/mol | molport.com |

| Predicted CCS for [M+H]+ | 139.3 Ų | uni.lu |

| Predicted CCS for [M+Na]+ | 147.7 Ų | uni.lu |

| Predicted CCS for [M-H]- | 142.2 Ų | uni.lu |

CCS: Collision Cross Section

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purity assessment and preparative isolation of non-volatile or thermally sensitive compounds like this compound. While specific published methods for this exact compound are not detailed in the provided search results, the analysis of closely related analogues such as Ethyl 2-methoxybenzoate (B1232891) and Ethyl 2-hydroxy-5-methylbenzoate demonstrates a common approach.

This typically involves a reverse-phase (RP) HPLC method. In this setup, a non-polar stationary phase is used with a polar mobile phase. For compounds like this compound, a mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. This liquid chromatography method is scalable and can be adapted for the preparative separation to isolate impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. In the synthesis of this compound (e.g., via the esterification of 2-hydroxy-5-methoxybenzoic acid), TLC can be used to determine when the starting material has been consumed and the reaction is complete.

The process involves spotting a small amount of the reaction mixture onto a TLC plate alongside spots of the pure starting material and the pure product. As the reaction progresses, samples are taken at various intervals. The disappearance of the starting material's spot and the appearance and intensification of the product's spot indicate the reaction's advancement. When the spot corresponding to the starting material is no longer visible in the reaction mixture lane, the reaction is considered complete.

Calorimetric Methods for Thermodynamic Property Determination

Calorimetric methods are used to measure the heat changes that occur during physical or chemical processes, providing crucial data on the thermodynamic properties of a substance. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing materials.

While specific calorimetric data for this compound was not found, the application of TGA to a related, more complex molecule, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, illustrates the methodology. mdpi.com TGA measures the change in mass of a sample as a function of temperature, revealing information about its thermal stability and decomposition temperature. For the related benzimidazole (B57391) derivative, a high decomposition temperature (Td) of 245 °C was recorded, indicating significant thermal stability. mdpi.com A similar TGA analysis of this compound would determine its thermal decomposition profile, an essential parameter for handling and storage.

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic techniques are fundamental for elucidating the structure of molecules and for quantitative analysis. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the functional groups and chemical environment of this compound.

Analysis of related compounds provides insight into the expected spectral features:

Infrared (IR) Spectroscopy : The IR spectrum would confirm the presence of key functional groups. A broad absorption band would be expected for the hydroxyl (-OH) group, while a sharp, strong peak would correspond to the carbonyl (C=O) group of the ester. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H-NMR would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and the aromatic protons on the benzene (B151609) ring. mdpi.com

¹³C-NMR would reveal a characteristic peak for the carbonyl carbon of the ester, along with signals for the other aliphatic and aromatic carbons in the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used for quantitative analysis by measuring the absorbance of the compound at its wavelength of maximum absorption (λmax). According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the substance in a solution. For instance, a study on a related benzimidazole derivative identified a λmax of 326 nm in acetonitrile, which was used for photophysical studies. mdpi.com A similar approach could establish a quantitative assay for this compound.

Occurrence and Role in Natural Product Chemistry and Biosynthesis Studies

Isolation of Related Benzoate (B1203000) Derivatives from Botanical Sources

While Ethyl 2-hydroxy-5-methoxybenzoate itself is not extensively reported as a direct isolate from plants, a diverse array of structurally related benzoate derivatives are common secondary metabolites in the plant kingdom. The isolation and characterization of these compounds are crucial for understanding the chemical diversity of plant species. Various extraction and chromatographic techniques are employed to isolate these molecules from complex plant matrices.

Several benzoic acid derivatives have been successfully isolated from various botanical sources. For instance, a study on Melissa officinalis (lemon balm) evaluated different extraction methods, including Soxhlet extraction and solid-phase extraction, to isolate compounds such as gallic acid, p-hydroxybenzoic acid, and vanillic acid. researchgate.net In another example, two new benzoic acid derivatives, 1-p-hydroxy benzoyl-3-palmitoyl glycerol (B35011) and 6-p-hydroxy benzoyl daucosterol, were separated from the aerial parts of Cassia italica. nih.gov The characterization of these compounds was achieved through various spectroscopic techniques. nih.gov

Research on snapdragon flowers (Antirrhinum majus) has focused on the biosynthesis of methyl benzoate, a major scent compound. nih.gov Studies have involved the extraction and quantification of its precursor, benzoic acid, from petal tissues using methods like supercritical carbon dioxide extraction. nih.gov The presence and levels of benzoic acid were found to change during flower development, indicating its dynamic role in floral scent production. nih.gov

The following table summarizes the isolation of several benzoate derivatives from different plant sources, highlighting the chemical diversity within this class of compounds.

| Botanical Source | Isolated Benzoate Derivative(s) |

| Melissa officinalis | Gallic acid, p-Hydroxybenzoic acid, Vanillic acid researchgate.net |

| Cassia italica | 1-p-hydroxy benzoyl-3-palmitoyl glycerol, 6-p-hydroxy benzoyl daucosterol, Methyl 3,4-dihydroxybenzoate nih.gov |

| Antirrhinum majus (Snapdragon) | Benzoic acid nih.gov |

| Hedychium coronarium | Methyl benzoate frontiersin.org |

| Eriobotrya japonica (Loquat) | Methyl p-methoxybenzoate researchgate.net |

Proposed Biosynthetic Pathways of Hydroxy- and Methoxybenzoates

The biosynthesis of hydroxy- and methoxybenzoates in plants is a complex process originating from primary metabolism. The core structure is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine, a key precursor for a vast array of phenolic compounds. frontiersin.orgthesciencenotes.comfrontiersin.org

Two primary routes are proposed for the formation of the benzoate backbone from L-phenylalanine: the β-oxidative and the non-β-oxidative pathways. frontiersin.org

β-Oxidative Pathway : This pathway, elucidated in plants like petunia, involves the conversion of cinnamic acid (formed from phenylalanine by the enzyme phenylalanine ammonia-lyase, PAL) into benzoyl-CoA. frontiersin.orgfrontiersin.org Key enzymes in this peroxisomal pathway include cinnamate:CoA ligase (CNL), cinnamoyl-CoA hydratase-dehydrogenase (CHD), and 3-ketoacyl CoA thiolase (KAT). frontiersin.org The resulting benzoyl-CoA can then be a substrate for further modifications. The absence of benzaldehyde (B42025) in the floral scent of some species, like the lily cultivar 'Siberia', suggests the β-oxidative pathway is the dominant route for providing the benzoyl-CoA precursor in those plants. frontiersin.org

Non-β-Oxidative Pathway : This pathway also starts with cinnamic acid but does not involve chain shortening via β-oxidation. While the exact steps are not fully elucidated in all species, it is considered a potential route to benzoic acid. researchgate.net

Once the basic benzoic acid or p-hydroxybenzoic acid structure is formed, further modifications such as hydroxylation and methoxylation occur to create the diversity of benzoates found in nature.

Hydroxylation : The introduction of hydroxyl (-OH) groups onto the benzene (B151609) ring is a critical step. For example, 4-hydroxybenzoic acid (p-hydroxybenzoic acid) can be formed from chorismic acid, an intermediate of the shikimate pathway, via the enzyme chorismate-pyruvate lyase. researchgate.net Alternatively, it can be synthesized from p-coumaric acid. researchgate.netnih.gov In cell cultures of Lithospermum erythrorhizon, the enzymatic formation of p-hydroxybenzoate from p-coumarate has been demonstrated to proceed via a p-coumaroyl-CoA intermediate. nih.gov

Methoxylation : The characteristic methoxy (B1213986) (-OCH3) group is added in a reaction catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the benzoate ring. researchgate.net For instance, the formation of methyl p-methoxybenzoate in loquat flowers is catalyzed by p-methoxybenzoic acid carboxyl methyltransferase (MBMT), which acts on p-methoxybenzoic acid. researchgate.net Similarly, the formation of the volatile ester methyl benzoate from benzoic acid is catalyzed by benzoic acid methyltransferase (BAMT) or benzoic acid/salicylic (B10762653) acid methyltransferase (BSMT). nih.govfrontiersin.orgresearchgate.net

The following diagram illustrates a simplified, proposed biosynthetic pathway leading to hydroxy- and methoxybenzoates.

Chemo-taxonomic Significance of Benzoate Derivatives

Chemotaxonomy, or chemical taxonomy, is the discipline of classifying organisms based on their chemical constituents. plantsjournal.com The presence, absence, or relative abundance of specific secondary metabolites, such as benzoate derivatives, can provide valuable clues for understanding the phylogenetic relationships between plant taxa. researchgate.netresearchgate.net These chemical characters are often stable and less subject to environmental variation than morphological traits, making them a powerful tool for taxonomists. plantsjournal.com

The distribution of secondary metabolites is often restricted to specific plant families, genera, or species. plantsjournal.com While primary metabolites like common sugars and amino acids are generally ubiquitous and less useful for classification, secondary metabolites like alkaloids, flavonoids, and various phenolic compounds, including benzoates, serve as excellent chemotaxonomic markers. plantsjournal.comresearchgate.net

The utility of benzoate derivatives in chemotaxonomy can be seen in several contexts:

Family and Genus Level Delimitation : The characteristic accumulation of certain types of benzoates can help define and distinguish between plant groups. For example, the patterns of various phytochemicals, including benzene derivatives, have been used to demonstrate the relationships among species within the Asteraceae family and to show their divergence from species in the Lamiaceae family. nih.gov

Phylogenetic Relationships : The shared biosynthetic pathways leading to specific compounds can indicate a common evolutionary origin. researchgate.net For example, plant families that are rich in specific types of esters or acids may be more closely related. The presence of isothiocyanates from the hydrolysis of S-glycosides is a characteristic that links the families Cruciferae, Moringaceae, and Capparaceae, suggesting a phylogenetic relationship. plantsjournal.com Similarly, shared pathways for benzoate synthesis can imply evolutionary closeness.

The classification of plants relies on a multidisciplinary approach, and chemotaxonomy provides a crucial layer of data. researchgate.netnih.gov By analyzing the distribution of benzoate derivatives and other secondary metabolites, scientists can refine taxonomic classifications and build a more accurate representation of the natural relationships between plants. researchgate.net

Structure Activity Relationship Sar Studies for Mechanistic Understanding

In Vitro Enzyme Inhibition Mechanism Investigations

Ethyl 2-hydroxy-5-methoxybenzoate and its parent compound, 5-methoxysalicylic acid, have been investigated for their potential to inhibit various enzymes. A key area of interest is their effect on tyrosinase, a central enzyme in melanin (B1238610) synthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation issues. nih.gov Tyrosinase inhibitors are therefore valuable in cosmetics and medicine as depigmenting agents. nih.gov

The inhibition of tyrosinase can occur through different mechanisms. nih.gov For instance, some inhibitors bind directly to the active site of the enzyme, preventing the substrate from binding. Others may act as competitive inhibitors, reversible inhibitors, or mixed-type inhibitors. nih.gov Studies on various phenolic compounds, including those structurally related to this compound, have shown that the presence and position of hydroxyl and methoxy (B1213986) groups significantly influence their tyrosinase inhibitory activity. nih.gov

For example, studies on other phenolic compounds have demonstrated that they can act as tyrosinase substrates, being hydroxylated and subsequently oxidized by the enzyme. nih.gov The kinetics of this inhibition are often complex and can be influenced by the presence of other molecules like o-diphenols. nih.gov

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govphyschemres.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and its receptor, typically a protein. nih.gov

In the context of tyrosinase inhibition, molecular docking studies can reveal how this compound or similar molecules fit into the enzyme's active site. nih.gov For instance, research on other tyrosinase inhibitors has shown that interactions with key amino acid residues, such as HIS42, HIS60, HIS204, and HIS208, are critical for inhibitory activity. nih.gov The binding affinity, represented by docking scores, can help in identifying potent inhibitors. nih.gov

Docking studies of various inhibitors with mushroom tyrosinase (a common model system) have revealed that specific structural features, like the presence of hydroxyl and methoxy groups, can form hydrogen bonds and hydrophobic interactions within the active site, contributing to the stability of the ligand-protein complex. nih.gov For example, the hydroxyl group of some inhibitors is predicted to form hydrogen bonds with amino acid residues like Asn260. nih.gov

Interactive Data Table: Predicted Binding Affinities of Related Compounds to Tyrosinase

This table showcases the predicted binding affinities (docking scores) of compounds structurally related to this compound with the tyrosinase enzyme. A more negative docking score generally indicates a stronger predicted binding affinity.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (B8728270) (3c) | - | - |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | -6.568 | Asn260, His259, His263 |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Higher than Kojic Acid | Catalytic site |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds. core.ac.uknih.gov

QSAR studies on tyrosinase inhibitors have been conducted to develop predictive models for their inhibitory activity. nih.govresearchgate.net These models use various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. core.ac.uk By correlating these descriptors with the observed biological activity, a QSAR equation can be derived. core.ac.uk

Different types of QSAR models exist, including 2D-QSAR and 3D-QSAR. nih.gov 3D-QSAR models, for example, consider the three-dimensional structure of the molecules and how they align in space, which can provide more detailed insights into the structural requirements for activity. researchgate.net The predictive power of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net

While specific QSAR models for this compound were not found, the general principles of QSAR are applicable to this compound and its analogs for predicting their potential as tyrosinase inhibitors.

Mechanistic Studies of Biological Processes at the Molecular Level (e.g., anti-oxidant mechanisms)

The chemical structure of this compound, particularly the presence of a phenolic hydroxyl group and a methoxy group, suggests potential antioxidant activity. nih.gov Antioxidants are molecules that can neutralize harmful free radicals in the body.

The antioxidant mechanism of phenolic compounds can involve several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov The efficiency of these mechanisms is influenced by the molecular structure, such as the bond dissociation enthalpy of the phenolic O-H bond. nih.gov

Studies on related phenolic acids have shown that the presence of both hydroxyl and methoxy groups can enhance antioxidant activity. nih.gov The methoxy group, being an electron-donating group, can increase the electron density on the benzene (B151609) ring, which can facilitate the donation of a hydrogen atom or an electron to a free radical. nih.gov The position of these functional groups on the aromatic ring also plays a crucial role in determining the antioxidant capacity. nih.gov For instance, 4-hydroxyacetophenone, a compound with a similar phenolic structure, has been shown to possess antioxidant properties. acs.org

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Routes

The synthesis of Ethyl 2-hydroxy-5-methoxybenzoate and its derivatives is a key area of ongoing research. Traditional methods, while effective, often involve harsh reaction conditions, expensive starting materials, or generate significant waste. Consequently, the development of novel, more efficient, and environmentally friendly synthetic routes is a major focus.

Furthermore, the principles of "green chemistry" are being increasingly applied to the synthesis of this and similar compounds. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. For example, acid-catalyzed esterification in the presence of absolute ethanol (B145695) represents a straightforward and high-yielding method for producing similar ethyl benzoate (B1203000) derivatives. mdpi.com Future research will likely focus on one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, further streamlining the process and reducing environmental impact. mdpi.com

Exploration of Advanced Spectroscopic Probes

The inherent photophysical properties of salicylate (B1505791) derivatives like this compound make them excellent candidates for the development of advanced spectroscopic probes. These probes can be designed to detect and quantify specific analytes, such as metal ions or biologically important molecules, with high sensitivity and selectivity.

The fluorescence of these compounds can be modulated by their interaction with other molecules or changes in their environment. This principle is being exploited to create "turn-on" or "turn-off" fluorescent sensors. For example, the synthesis of novel fluorescent dyes based on related structures has been achieved through condensation reactions, and their photophysical properties have been extensively studied. researchgate.net

Future research in this area will focus on tailoring the structure of this compound to enhance its spectroscopic properties. This may involve the introduction of different functional groups to tune the absorption and emission wavelengths, increase quantum yield, and improve selectivity for specific targets. The ultimate goal is to develop robust and reliable probes for applications in environmental monitoring, medical diagnostics, and cellular imaging.

Integration of Machine Learning in Predictive Chemistry and Material Science

The integration of machine learning (ML) is revolutionizing the fields of chemistry and materials science, and this compound is no exception. ML algorithms can be trained on existing experimental and computational data to predict the properties and behavior of new molecules, significantly accelerating the discovery and design of novel compounds and materials. researchgate.net

In the context of this compound, ML models can be used to predict a wide range of properties, including its reactivity, spectroscopic characteristics, and potential biological activity. researchgate.net This predictive power allows researchers to screen large virtual libraries of related compounds and identify the most promising candidates for further experimental investigation, saving considerable time and resources. researchgate.net

For instance, quantitative structure-activity relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of this compound and its analogs with their observed biological effects. This can provide valuable insights into the key molecular determinants of their activity and guide the design of more potent and selective compounds. Future work will involve the development of more sophisticated ML models that can handle complex chemical data and provide more accurate and reliable predictions. researchgate.net

Design of Functional Materials and Probes

The unique chemical structure of this compound makes it a versatile building block for the design of functional materials with tailored properties. Its aromatic ring, hydroxyl group, and ester functionality can be modified to create polymers, metal-organic frameworks (MOFs), and other advanced materials.

For example, the hydroxyl and methoxy (B1213986) groups can act as ligands, coordinating with metal ions to form stable complexes. This property is being explored in the development of new catalysts and materials with interesting magnetic or optical properties. Furthermore, the aromatic ring can be incorporated into larger conjugated systems to create organic semiconductors or light-emitting materials.

The design of probes for specific applications is another active area of research. By attaching specific recognition elements to the this compound scaffold, it is possible to create probes that can selectively bind to and detect a wide range of analytes. For example, derivatives of this compound could be used to create chemosensors for the detection of heavy metal pollutants in water or for imaging specific biomarkers in living cells.

Mechanistic Elucidation of Biological Interactions for Lead Compound Development

Understanding the biological interactions of this compound and its derivatives is crucial for the development of new therapeutic agents. While the parent compound itself may not have significant biological activity, it can serve as a valuable starting point for the design of more potent and selective drugs.

Researchers are using a combination of experimental and computational techniques to investigate how these molecules interact with biological targets, such as enzymes and receptors. For example, studies on related hydroxybenzoate structures have provided insights into their potential as inhibitors of certain enzymes. nih.gov

Q & A

Q. What are the key differences in synthetic pathways between this compound and its halogenated derivatives (e.g., 5-chloro or 5-bromo analogs)?

- Methodological Answer :

- Halogenation Methods : Direct electrophilic substitution (e.g., Cl/FeCl) vs. Sandmeyer reaction for bromine introduction. Monitor regioselectivity via H NMR .

- Post-Functionalization Challenges : Halogenated derivatives may require inert atmospheres (Ar/N) to prevent oxidation during esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.